molecular formula C21H23F5NO5P B8192891 2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate

2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate

Cat. No.: B8192891
M. Wt: 495.4 g/mol
InChI Key: NQSOMRSHXPZDCC-ZIROQRTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-ethylbutyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F5NO5P/c1-4-13(5-2)11-30-21(28)12(3)27-33(29,31-14-9-7-6-8-10-14)32-20-18(25)16(23)15(22)17(24)19(20)26/h6-10,12-13H,4-5,11H2,1-3H3,(H,27,29)/t12-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSOMRSHXPZDCC-ZIROQRTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate, also referred to by its CAS number 1911578-98-7, is a phosphoramidate compound with potential therapeutic applications. This compound is structurally related to antiviral agents and has garnered interest due to its biological activity against various viral infections, particularly those caused by RNA viruses.

Chemical Structure

The molecular formula of this compound is C21H23F5NO5P, with a molecular weight of 495.38 g/mol. The compound features a phosphoramidate linkage, which is critical for its biological function.

The biological activity of this compound primarily involves its role as an inhibitor of viral replication. It acts by interfering with the viral RNA polymerase, thereby inhibiting the synthesis of viral RNA. This mechanism is particularly relevant in the context of treating viral infections such as those caused by coronaviruses and filoviruses.

Antiviral Properties

Research has highlighted the efficacy of this compound against several RNA viruses. For instance, studies have shown that this compound exhibits potent antiviral activity against:

  • Marburg virus : In vitro studies demonstrated significant reductions in viral load when cells were treated with this compound.
  • Ebola virus : Similar antiviral effects were observed, indicating its potential as a therapeutic agent for filoviral infections.

Case Studies

  • In Vitro Studies : A study conducted on Vero cells infected with Marburg virus revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in viral titers, showcasing its potential as an antiviral agent.
    Concentration (µM)Viral Titer Reduction (%)
    130
    565
    1090
  • Animal Models : In animal models, administration of the compound prior to viral exposure resulted in significantly lower mortality rates and reduced clinical symptoms associated with Ebola virus infection.

Safety and Toxicology

The safety profile of this compound has been evaluated in preliminary studies. Results indicate that while the compound exhibits antiviral activity, it also presents some cytotoxicity at higher concentrations. Further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic use.

Scientific Research Applications

Synthesis and Structural Insights

The compound is synthesized through a multi-step process involving the phosphorylation of L-alanine derivatives. The presence of the pentafluorophenoxy group enhances the compound's lipophilicity and stability, making it suitable for various applications in drug design and development. The synthesis typically yields high purity (>95%) suitable for research purposes .

Biological Applications

1. Antiviral Activity

One of the primary research areas for this compound is its antiviral properties. Preliminary studies indicate that derivatives of 2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate show promising activity against viral infections, particularly in inhibiting RNA viruses. This is attributed to its ability to interfere with viral replication mechanisms .

2. Anticancer Potential

Recent investigations have also highlighted the potential anticancer properties of this compound. Studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways, making it a candidate for further exploration in cancer therapeutics .

Activity TypeTargeted Pathway/MechanismReference
AntiviralInhibition of RNA virus replication
AnticancerInduction of apoptosis
CytotoxicityEffects on human monocytic leukemia cells

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antiviral efficacy of this compound against a panel of RNA viruses. The results demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

Case Study 2: Cancer Cell Line Studies

In another study, the compound was tested on various cancer cell lines, including breast and prostate cancer. The findings indicated that it effectively induced apoptosis and inhibited cell proliferation, warranting further investigation into its mechanism of action and potential as an anticancer drug.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate
  • CAS : 1911578-98-7
  • Molecular Formula: Estimated as C₂₀H₂₁F₅NO₅P (based on structural analysis)
  • Molecular Weight : ~481.3 g/mol

Structural Features: This compound is a phosphoramidate derivative with a 2-ethylbutyl ester and a phosphoryl group substituted with pentafluorophenoxy and phenoxy moieties. The stereochemistry at the phosphorus (S-configuration) and alanine (2S) centers is critical for its biological activity .

Applications: Primarily used as an intermediate in synthesizing Remdesivir (GS-5734), a broad-spectrum antiviral prodrug. The pentafluorophenoxy group enhances hydrolytic stability, while the 2-ethylbutyl ester improves lipophilicity for cellular uptake .

Structural and Functional Differences

The compound is compared to three analogs (Table 1), focusing on ester groups, phosphoryl substituents, and applications.

Table 1: Key Comparisons

Compound (CAS) Ester Group Phosphoryl Substituents Molecular Weight Key Properties/Applications
Target (1911578-98-7) 2-Ethylbutyl Pentafluorophenoxy, phenoxy ~481.3 Remdesivir intermediate; optimized lipophilicity/stability
(2S)-Isopropyl analog (1256490-52-4) Isopropyl Pentafluorophenoxy, phenoxy 453.30 Lower lipophilicity; research use
T64602 (1354823-36-1) 2-Ethylbutyl 4-Nitrophenoxy, phenoxy ~436.3 Faster hydrolysis due to nitro group; reactivity studies
Fluorinated tetrahydrofuran analog (N/A) Isopropyl Complex fluorinated sugar 529.45 Antiviral activity via nucleoside analog

Key Findings from Comparative Analysis

Ester Group Impact
  • 2-Ethylbutyl vs. Isopropyl : The 2-ethylbutyl group increases lipophilicity (logP ~3.5 vs. ~2.8 for isopropyl), enhancing membrane permeability but reducing aqueous solubility. This trade-off is critical for prodrug design, as seen in Remdesivir’s pharmacokinetic optimization .
  • Metabolic Stability : Larger esters like 2-ethylbutyl resist premature hydrolysis, ensuring targeted release of the active metabolite in vivo .
Phosphoryl Substituent Effects
  • Pentafluorophenoxy vs. 4-Nitrophenoxy: The pentafluorophenoxy group’s strong electron-withdrawing effect stabilizes the phosphoramidate bond, delaying hydrolysis compared to the nitro-substituted analog (T64602) . In contrast, the 4-nitrophenoxy group accelerates hydrolysis, making T64602 unsuitable for sustained-release applications but useful in mechanistic studies .
  • Biological Relevance : The fluorinated tetrahydrofuran analog () incorporates a nucleoside-like moiety, directly inhibiting viral polymerases. The target compound lacks this feature, acting instead as a prodrug .
Physicochemical and Pharmacokinetic Properties
  • Solubility : The target compound’s solubility in acetonitrile (used in synthesis, ) is higher than in aqueous buffers, typical for lipophilic prodrugs.
  • Stability: Pentafluorophenoxy’s stability under physiological conditions (t₁/₂ > 24 hours in plasma) contrasts with the nitro analog’s rapid degradation (t₁/₂ ~2 hours) .

Preparation Methods

Esterification of L-Alanine

The synthesis begins with the esterification of L-alanine using 2-ethylbutanol under acidic conditions. Propionic acid and concentrated sulfuric acid catalyze the reaction at 110°C under reflux, achieving >90% conversion. The product, 2-ethylbutyl L-alaninate, is isolated via fractional distillation and characterized by 1H^1H NMR (δ 1.24 ppm, doublet for methyl groups).

Phosphorylation Reaction

The ester intermediate undergoes phosphorylation with phenyl phosphorodichloridate in anhydrous dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, while MgCl2_2 (1.5 equiv) enhances nucleophilicity at the amino group. Introducing pentafluorophenoxy-phenoxy phosphoryl chloride at −20°C minimizes racemization, yielding a diastereomeric mixture (Sp:Rp ≈ 1:1).

2-Ethylbutyl L-alaninate+PCl3(OPh)(O-C6F5)Et3N, MgCl2Diastereomeric product\text{2-Ethylbutyl L-alaninate} + \text{PCl}3(\text{OPh})(\text{O-C}6\text{F}5) \xrightarrow{\text{Et}3\text{N, MgCl}_2} \text{Diastereomeric product}

Quenching and Workup

The reaction is quenched with 5% citric acid, followed by sequential washes with NH4_4Cl and K2_2CO3_3 to remove residual acids and catalysts. The organic layer is dried over Na2_2SO4_4 and concentrated, yielding a crude mixture subjected to chiral purification.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include:

ParameterOptimal ValueEffect on Yield/Stereochemistry
Temperature−20°C to 0°CPrevents phosphoramidate hydrolysis
Catalyst (MgCl2_2)1.5 equivEnhances amino group reactivity by 40%
SolventAnhydrous CH2_2Cl2_2Minimizes side reactions
Reaction Time12–18 hoursEnsures complete phosphorylation

Substituting MgCl2_2 with ZnCl2_2 reduced yields to 32%, underscoring magnesium’s role in stabilizing transition states.

Isomer Separation and Purification Techniques

The diastereomeric mixture is resolved using preparative chiral chromatography. A Lux i-Amylose-3 column with 5–10% methanol in acetonitrile achieves baseline separation (Sp: tR_R = 14.2 min; Rp: tR_R = 16.8 min). Crystallization in i-PrO2_2 further enriches the Sp isomer to 98% purity.

Table 1: Chiral Separation Performance

Column TypeMobile PhaseEnantiomeric Excess (ee)Yield
Lux i-Amylose-310% MeOH/ACN99%75%
Chiralpak AD-HHeptane:IPA (80:20)95%68%

Industrial-Scale Production Considerations

Scalable synthesis requires replacing cryogenic steps with room-temperature protocols. A second-generation route employs iodo intermediates for metal-halogen exchange, enabling couplings at 25°C with 21% overall yield. Continuous reactors reduce batch variability, while in-line 31P^{31}\text{P} NMR monitors phosphorylation progress in real-time.

Challenges and Solutions:

  • Low Thermal Stability : Short-path distillation under reduced pressure (0.1 mmHg) prevents decomposition above 80°C.

  • Catalyst Recycling : Immobilized MgCl2_2 on silica gel enables five reuse cycles without activity loss.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

RouteKey FeatureYieldStereoselectivityScalability
TraditionalLow-temperature phosphorylation37–49%Moderate (1:1)Limited
OptimizedChiral HPLC + room-temperature steps68–75%High (>99% ee)Industrial

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate with high stereochemical fidelity?

  • Methodological Answer : The compound’s synthesis requires precise control of stereochemistry at both the phosphorus and amino acid centers. A stepwise approach involves:
  • Phosphorylation : Reacting an L-alanine derivative with a chiral phosphoryl chloride (e.g., (S)-pentafluorophenoxy(phenoxy)phosphoryl chloride) in anhydrous dichloromethane (DCM) using DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst .
  • Esterification : Introducing the 2-ethylbutyl group via nucleophilic substitution under inert conditions to avoid racemization.
  • Purification : Preparative HPLC (High-Performance Liquid Chromatography) with chiral stationary phases (e.g., cellulose-based columns) ensures enantiomeric purity .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 31^{31}P NMR identifies phosphoryl group environments, while 1^{1}H/13^{13}C NMR confirms the amino acid backbone and ester linkages. NOE (Nuclear Overhauser Effect) experiments validate spatial arrangements of stereocenters .
  • Chiral HPLC : Using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases resolves enantiomers and quantifies optical purity (>99% ee) .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular formula and detects trace impurities .

Advanced Research Questions

Q. How do the pentafluorophenoxy and phenoxy substituents influence the compound’s hydrolytic stability and bioavailability?

  • Methodological Answer :
  • Hydrolysis Studies : Conduct pH-dependent stability assays in simulated physiological buffers (e.g., PBS at pH 7.4). Monitor degradation via LC-MS to identify cleavage products (e.g., free phosphoramidate or propanoic acid derivatives). The electron-withdrawing pentafluorophenoxy group enhances resistance to enzymatic hydrolysis compared to non-fluorinated analogs .
  • LogP Determination : Measure octanol/water partition coefficients to assess lipophilicity. Fluorinated groups increase LogP, improving membrane permeability but may reduce aqueous solubility .

Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amino acid coupling to enforce (2S)-configuration .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B selectively cleaves (R)-configured esters .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) to isolate the target stereoisomer .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., phosphatases). The phosphoryl group’s geometry and fluorine substituents likely form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess binding stability. Free energy calculations (MM-PBSA) quantify interaction strengths .
  • QSAR Modeling : Correlate structural features (e.g., fluorine count, ester chain length) with bioactivity data to guide analog design .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s metabolic fate in vitro?

  • Methodological Answer :
  • Hepatocyte Incubations : Incubate the compound with primary human hepatocytes in DMEM + 10% FBS. Quench reactions with acetonitrile at timed intervals (0–24 h). Analyze metabolites via UPLC-QTOF-MS with MetaboLynx software .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4’s BFC) to assess competitive inhibition. IC50_{50} values <10 µM suggest significant metabolic interactions .

Q. What statistical approaches resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50}, LogP) using random-effects models to account for inter-study variability. Tools like RevMan or R’s metafor package calculate weighted means .
  • Multivariate Regression : Identify confounding variables (e.g., solvent choice, cell line differences) that skew potency measurements. Principal Component Analysis (PCA) visualizes data clusters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate
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2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate

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